Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate
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Overview
Description
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is an organophosphorus compound with the molecular formula C12H17O4P It is characterized by the presence of a phosphonate group attached to a 2-oxopropyl chain, which is further substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate α-haloketone under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the electrophilic carbon of the haloketone, leading to the formation of the desired phosphonate ester.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can yield the desired phosphonate compounds with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The compound may also participate in phosphorylation reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl acetonylphosphonate
Uniqueness
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar phosphonates .
Properties
CAS No. |
52344-44-2 |
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Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O4P/c1-10-6-4-5-7-11(10)8-12(13)9-17(14,15-2)16-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
KEAMAOSCCPWSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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